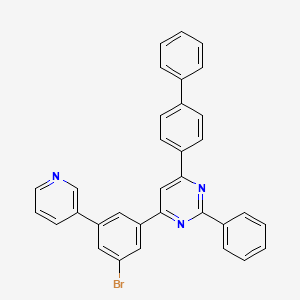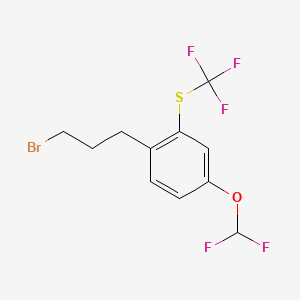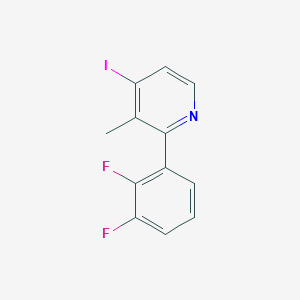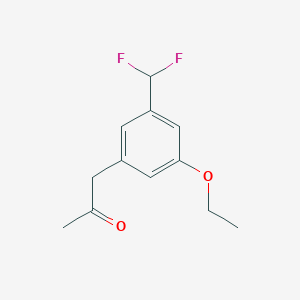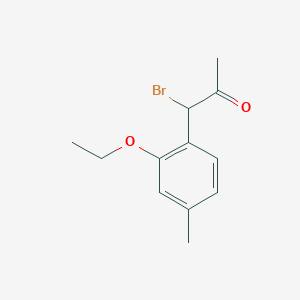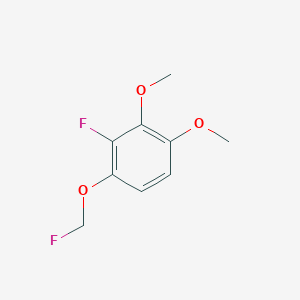
1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 It is a derivative of benzene, characterized by the presence of two methoxy groups, one fluoro group, and one fluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Fluoromethoxylation: The fluoromethoxy group is introduced through nucleophilic substitution reactions using reagents like fluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions can occur, where the fluoro and methoxy groups influence the reactivity and orientation of the substitution.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as aluminum chloride (AlCl3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluoro and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic processes.
Receptor Binding: It may bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-fluoro-3-(fluoromethoxy)benzene: Similar structure but different substitution pattern.
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene: Similar structure with a fluoromethyl group instead of a fluoromethoxy group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains different substituents but shares the fluoro group.
Uniqueness
1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C9H10F2O3 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2-fluoro-1-(fluoromethoxy)-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-7-4-3-6(14-5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
GAYLKKQUUSNUJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OCF)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





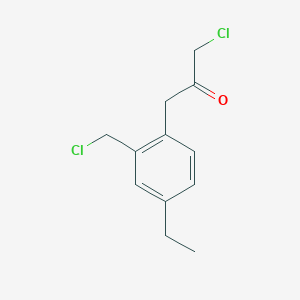
![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)
![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)
